Home > Products > Screening Compounds P114037 > 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine
4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine - 874781-96-1

4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine

Catalog Number: EVT-3180554
CAS Number: 874781-96-1
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (6g)

Compound Description: This compound is a potent protoporphyrinogen IX oxidase (PPO) inhibitor. It exhibits excellent, broad-spectrum weed control at low application rates []. It also demonstrates high potency against Nicotiana tabacum PPO (NtPPO) with a Ki value of 2.5 nM [].

3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q)

Compound Description: This compound acts as a potent protoporphyrinogen oxidase (PPO) inhibitor, exhibiting even higher potency than flumioxazin against tobacco PPO (mtPPO) []. It also demonstrates strong, broad-spectrum weed control capabilities and shows safety for crops like maize, soybean, peanut, and cotton at specific application rates [].

N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g)

Compound Description: This compound demonstrates a broad spectrum of antimicrobial activity [].

5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c)

Compound Description: This compound exhibits potent antimicrobial activity, particularly against Pseudomonas aeruginosa ATCC 10145 [].

N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2h)

Compound Description: This compound shows activity against Pseudomonas aeruginosa [].

Series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives

Compound Description: This series of compounds was designed and synthesized as potential antimalarial agents. Many compounds in this series displayed significant in vitro activity against the W2 strain (chloroquine-resistant) of Plasmodium falciparum [].

Synthesis Analysis

The synthesis of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxamide derivatives. One common synthetic route includes:

  • Reagents and Conditions: The reaction often employs formic acid as a solvent and reagent. The thiophene-2-carboxamide derivatives are heated in formic acid to facilitate cyclization, yielding thieno[3,2-d]pyrimidin-4-ones as intermediates.
  • Ugi-Deprotection-Cyclization Approach: Another method involves the Ugi reaction followed by deprotection and cyclization steps to create a diverse library of thienodiazepine derivatives. This approach allows for the introduction of various functional groups at multiple positions on the ring system .

The synthesis can be scaled up for industrial applications, although detailed industrial methods remain less documented.

Molecular Structure Analysis

The molecular structure of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine includes:

  • Core Structure: The compound features a thieno[2,3-d]pyrimidine ring system which is fused with a diazepane ring. The presence of nitrogen atoms in both the diazepane and pyrimidine rings enhances its potential interactions with biological targets.
  • Geometric Configuration: The specific arrangement of atoms within the molecule contributes to its unique reactivity and pharmacological properties. Computational studies may provide insights into the electronic distribution within the molecule, aiding in understanding its reactivity .
Chemical Reactions Analysis

4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can modify the thieno[2,3-d]pyrimidine core or the diazepane substituent using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution can introduce different substituents onto the thieno[2,3-d]pyrimidine ring. Common reagents for these reactions include halogens and various nucleophiles under basic or acidic conditions .

These reactions allow for the derivatization of the compound to enhance its biological activity or alter its physical properties.

Mechanism of Action

The mechanism of action for 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine is not fully elucidated but is believed to involve interactions with specific biological targets:

  • Biological Activity: Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. Its mechanism may involve inhibition of key enzymes or receptors involved in cell proliferation or microbial growth.
  • Structure-Activity Relationship Studies: Ongoing research aims to establish detailed structure-activity relationships that could clarify how variations in the molecular structure affect biological activity .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine include:

  • Molecular Weight: Approximately 220 g/mol (exact value may vary based on specific substitutions).
  • Solubility: Solubility characteristics are crucial for its application in medicinal chemistry; studies indicate it may be soluble in polar organic solvents.
  • Stability: The compound's stability under various conditions (e.g., temperature and pH) is essential for its handling and application in drug formulation .
Applications

4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine has several scientific applications:

  • Medicinal Chemistry: It is being investigated for potential use as an antimicrobial and anticancer agent. Research focuses on its ability to inhibit tumor growth and microbial infections.
  • Material Science: The compound can serve as a building block for synthesizing more complex heterocyclic compounds with tailored properties.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific diseases. Future research may explore its efficacy against various types of cancer and other conditions .
Introduction to the Thienopyrimidine Scaffold in Medicinal Chemistry

Bioisosteric Rationale for Thieno[2,3-d]pyrimidine in Drug Design

The bioisosteric superiority of thieno[2,3-d]pyrimidine over canonical heterocycles stems from three key attributes:

  • Electronic mimicry: The electron distribution closely resembles natural purines, enabling high-affinity occupancy of ATP-binding pockets in kinases while avoiding metabolic vulnerabilities associated with purine analogs [1] [4]. Hydrogen-bonding capacity (H-acceptors: N1, N3; H-donors: C2-NH when substituted) facilitates interactions with kinase hinge regions, as demonstrated in EGFR (Glu762, Met793) and PI3K (Val851) co-crystal structures [5].
  • Spatiotunability: The rigid planar core positions substituents optimally for accessing hydrophobic subpockets. Position 4 (diazepane attachment) projects into solvent-exposed regions, while C7 methyl occupies sterically constrained zones [6] [9].
  • Metabolic resilience: Replacement of quinazoline’s benzene ring with thiophene reduces oxidative metabolism, enhancing metabolic stability. This is evidenced by the >2-fold increase in microsomal half-life compared to quinazoline-based EGFR inhibitors [4] [7].

Table 1: Bioisosteric Advantages Over Related Scaffolds

ScaffoldLogP (Calc)H-bond AcceptorsTPSA (Ų)Kinase Binding Affinity (EGFR, nM)
Quinazoline2.84552.1 (Erlotinib)
Purine-0.4580>10,000
Thieno[2,3-d]pyrimidine2.14510.8 (Compound 13k [5])

Historical Development of Thienopyrimidine-Based Therapeutics

The clinical trajectory of thienopyrimidines reflects iterative scaffold optimization:

  • First-generation (2000-2010): Early analogs focused on reversible kinase inhibition. Pictilisib (GDC-0941), a thieno[3,2-d]pyrimidine, entered Phase II trials for breast cancer as a PI3K inhibitor but faced bioavailability limitations (F<30%) [4] [7].
  • Second-generation (2011-2019): Structural refinements introduced irreversible warheads and diazepanyl motifs. Olmutinib, approved in Korea (2016) for EGFR T790M+ NSCLC, incorporated a C4-(piperazin-1-yl) group but was later restricted due to toxicity [4] [7]. Concurrently, 4-(1,4-diazepan-1-yl)thieno[2,3-d]pyrimidines emerged, leveraging the expanded ring size for enhanced solubility (cLogP reduction: 0.8 vs piperazine) and conformational flexibility to engage deeper kinase pockets [6] [9].
  • Contemporary (2020-present): PROTAC integration and mutant-specific targeting. KRAS-G12D inhibitors (e.g., MRTX1133 analogs) and diazepane-bearing PROTACs exploit the scaffold’s versatility for protein degradation [9].

Table 2: Milestone Thienopyrimidine Therapeutics

CompoundStatusPrimary TargetKey Structural FeatureClinical Phase
Pictilisib (GDC-0941)TerminatedPI3Kα/δThieno[3,2-d]pyrimidine-4-morpholinePhase II
Olmutinib (BI-1482694)Approved (Korea)EGFR T790MC4-(Piperazin-1-yl)Marketed (2016)
Relugolix (TAK-385)Approved (FDA)GnRHRThieno[2,3-d]pyrimidin-4-oneMarketed (2020)
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidinePreclinicalKRAS/CDK8C4-(Diazepane) + C7-methylLead optimization

Versatility in Targeting Oncokinases and Infectious Disease Targets

The scaffold’s adaptability enables precise targeting of divergent biological space:

Oncokinase Applications

  • EGFR/HER2 dual inhibition: 7-Methyl analogs with C4-diazepane achieve IC50 < 50 nM against EGFRWT and HER2 by forming bidentate H-bonds with hinge residues (Met793) and hydrophobic contacts with Leu718. Superior to lapatinib in SK-BR-3 breast cancer models (IC50: 0.13 μM vs 0.18 μM) [5] [7].
  • KRAS-G12D allosteric inhibition: Diazepane-linked thienopyrimidines occupy the switch-II pocket (S-IIP), with enzymatic IC50 reaching 9 nM (compound 10k). The protonated diazepane nitrogen forms salt bridges with Asp12/Gly60, while the bicyclic core displaces GTP [9].
  • CDK8/19 modulation: 7-Amino substitutions enable disruption of mediator kinase complexes in leukemia models. PROTAC derivatives (e.g., 26a/b) demonstrate 68.6% tumor inhibition via VHL-mediated degradation [9].

Table 3: Kinase Inhibition Profiles of Key Derivatives

CompoundEGFR WT IC50 (nM)HER2 IC50 (nM)KRAS-G12D IC50 (nM)CDK8 IC50 (nM)
Erlotinib2>10,000--
Lapatinib39--
MRTX1133--0.6-
Diazepane-thienopyrimidine (13k)822--
Diazepane-thienopyrimidine (10k)--9-
PROTAC 26a---3,200*

*Cellular degradation EC50

Infectious Disease Targeting

  • Antiviral: C6-Aryl derivatives inhibit HIV-1 RT at sub-μM concentrations by competing with dNTP binding. The diazepane moiety enhances solubility for intracellular delivery .
  • Antibacterial: 2,4-Diamino substitutions confer activity against M. tuberculosis H37Rv (MIC: 1.6 μg/mL) through dihydrofolate reductase inhibition. Diazepane’s basic nitrogen improves membrane penetration [7].
  • Antiprotozoal: Chloroquine-resistant P. falciparum growth is suppressed by 4-amino-6-(piperazinyl) analogs (IC50: 0.14 μM) via heme polymerization disruption .

Table 4: Anti-Infective Activity of Modified Scaffolds

Target PathogenDerivative StructureKey PharmacophorePotency (IC50/MIC)
HIV-1C6-(4-Fluorophenyl)N3-H → dNTP H-bond0.7 μM (RT inhibition)
M. tuberculosis2,4-Diamino-6-(trifluoromethyl)Dihydrofolate mimic1.6 μg/mL
P. falciparum4-(Piperazin-1-yl)-6-anilinoHeme-binding aromatic system0.14 μM

Properties

CAS Number

874781-96-1

Product Name

4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine

IUPAC Name

4-(1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C11H14N4S/c1-3-12-4-6-15(5-1)10-9-2-7-16-11(9)14-8-13-10/h2,7-8,12H,1,3-6H2

InChI Key

BYVSVRKWGWNXLL-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=C3C=CSC3=NC=N2

Canonical SMILES

C1CNCCN(C1)C2=C3C=CSC3=NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.